

# Preliminary Toxicological Assessment of Reynoutrin: A Technical Guide

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## Compound of Interest

Compound Name: Reynoutrin

Cat. No.: B10789579

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## Executive Summary

This technical guide provides a preliminary toxicological assessment of **Reynoutrin** (Quercetin-3-O-xyloside), a flavonoid glycoside found in various plants. Due to the limited availability of direct toxicological studies on **Reynoutrin**, this document summarizes the existing data and supplements it with a comprehensive review of the toxicology of its aglycone, Quercetin. This approach is scientifically justified as flavonoid glycosides are often hydrolyzed to their aglycones in vivo. The available data suggests that while **Reynoutrin** itself shows low in vitro cytotoxicity, a conclusive safety profile cannot be established without further dedicated toxicological studies. The data on Quercetin indicates a low acute toxicity profile and a lack of in vivo genotoxicity, despite some in vitro mutagenic potential. This guide presents available quantitative data in structured tables, details key experimental protocols, and provides visual representations of experimental workflows and metabolic pathways to aid in the understanding of the current toxicological landscape of **Reynoutrin**.

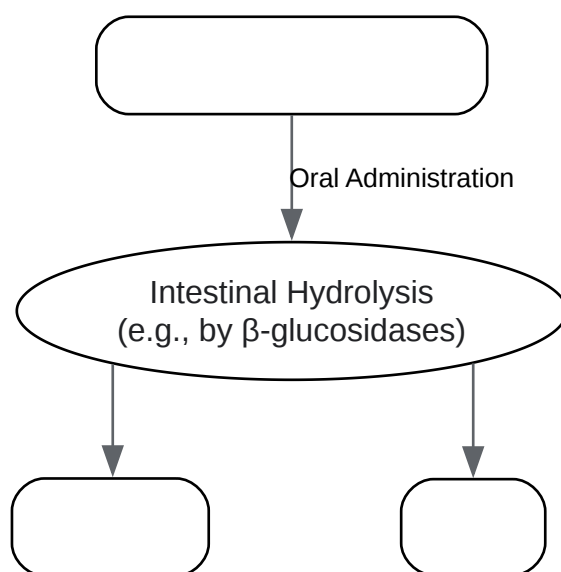
## Introduction

**Reynoutrin**, a xyloside of the flavonoid Quercetin, is a natural compound with potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough toxicological assessment is paramount. This document serves as a core technical guide for researchers, scientists, and drug development professionals, consolidating the currently available, albeit limited, toxicological data for **Reynoutrin**. To

provide a more comprehensive preliminary assessment, this guide also incorporates the well-documented toxicological profile of its aglycone, Quercetin.

## Metabolism of Reynoutrin to Quercetin

**Reynoutrin** is a glycoside of Quercetin, meaning it is composed of a Quercetin molecule attached to a sugar moiety (xylose). In the body, particularly in the intestine, glycosides like **Reynoutrin** are often metabolized by enzymes that cleave the sugar, releasing the aglycone. Therefore, the toxicological properties of Quercetin are highly relevant to the safety assessment of **Reynoutrin**.



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*Metabolic Conversion of **Reynoutrin** to Quercetin.*

## Toxicological Data for Reynoutrin

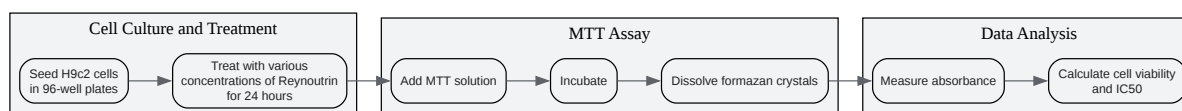
Direct toxicological studies on **Reynoutrin** are scarce. The primary available data comes from an in vitro cytotoxicity assay and general observations from an in vivo study focused on a therapeutic application.

### In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of **Reynoutrin**

Cell Line	Assay	Endpoint	Result	Reference
H9c2 (rat cardiomyocytes)	MTT Assay	IC50	129.9 $\mu$ M	Yang, et al. (2021)

The cytotoxicity of **Reynoutrin** on H9c2 cells was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) assay. Briefly, H9c2 cells were seeded in 96-well plates. After 24 hours of treatment with various concentrations of **Reynoutrin**, 20  $\mu$ L of MTT solution (5 mg/mL) was added to each well, and the cells were incubated further. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability and calculate the IC50 value.[1]



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#### *Experimental Workflow for In Vitro Cytotoxicity Assay.*

## In Vivo Observations

In a study investigating the effects of **Reynoutrin** on ischemic heart failure in rats, daily intraperitoneal injections of **Reynoutrin** at doses of 25 and 50 mg/kg for 28 days reportedly had "no obvious toxic effects on cardiomyocytes and normal rats".[1][2] However, this study was not designed as a formal toxicological assessment, and detailed clinical observations, hematology, clinical chemistry, and histopathology data were not provided for a dedicated toxicity evaluation.

## Toxicological Data for Quercetin (Aglycone of Reynoutrin)

Given the metabolic conversion of **Reynoutrin** to Quercetin, the toxicological profile of Quercetin is crucial for a preliminary safety assessment.

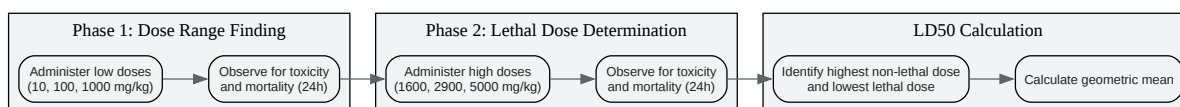
## Acute Oral Toxicity

Table 2: Acute Oral Toxicity of Quercetin

Species	Strain	Vehicle	LD50	Reference
Mice	BALB/c	Not specified	3807 mg/kg	Dibal, et al. (2020)
Mice	Not specified	Not specified	160 mg/kg	Sullivan, et al. (1951) cited in NTP TR 409
Rat	Not specified	Not specified	161 mg/kg	Sullivan, et al. (1951) cited in NTP TR 409

Note: Variability in reported LD50 values may be due to differences in the source and purity of Quercetin, as well as the experimental protocols used.

An acute oral toxicity study of quercetin from onion skin was conducted in mice using a modified Lorke's method. The study was performed in two phases. In the first phase, mice were orally administered doses of 10, 100, and 1000 mg/kg. In the second phase, doses of 1600, 2900, and 5000 mg/kg were administered. Animals were observed for signs of toxicity and mortality over a 24-hour period.[3] The LD50 was calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.[3]



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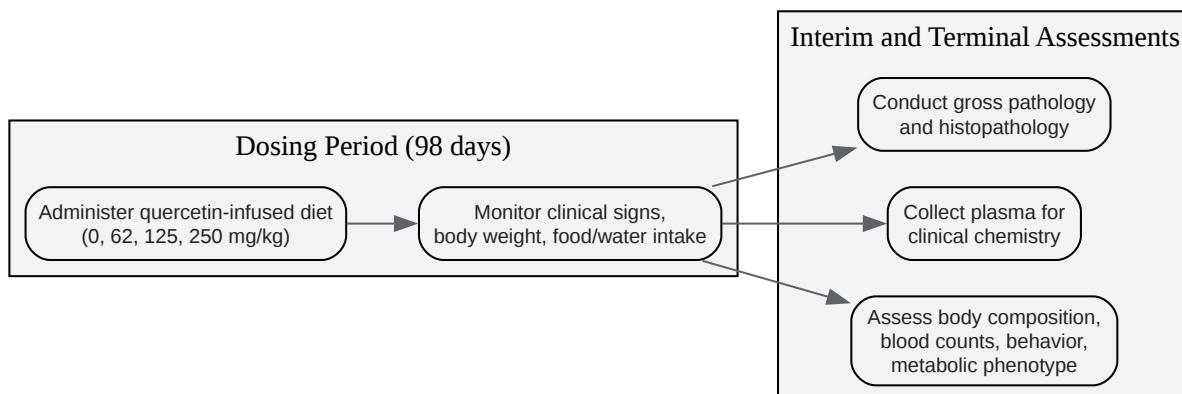
*Experimental Workflow for Acute Oral Toxicity Study.*

## Repeated-Dose Toxicity

Table 3: Sub-chronic Oral Toxicity of Quercetin

Species	Strain	Duration	Doses (mg/kg diet)	NOAEL (mg/kg body weight/day)	Key Findings	Reference
Mice	CD2F1	98 days	62, 125, 250	~50	No discernible effect on body composition, organ function, behavior, or metabolism	Cunningham, et al. (2022)

A sub-chronic toxicity study of quercetin was conducted in male and female CD2F1 mice. Quercetin was incorporated into the AIN-76A purified diet at concentrations of 62, 125, and 250 mg/kg of diet and provided ad libitum for 98 days. Throughout the study, parameters such as body weight, food and water consumption, body composition, blood counts, behavior, and metabolic phenotype were monitored. At the end of the study, tissues and organs were examined for gross pathological changes, and plasma was analyzed for markers of liver function (alkaline phosphatase, aspartate transaminase, and alanine transaminase).[4]



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*Experimental Workflow for a 98-Day Sub-chronic Toxicity Study.*

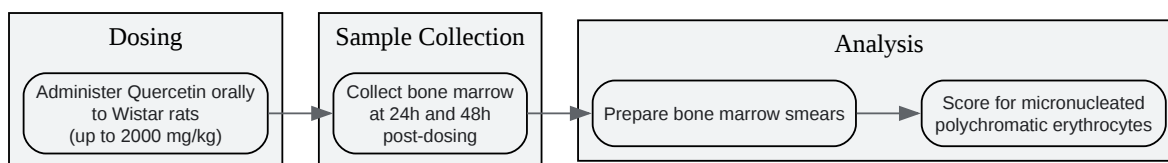
## Genotoxicity

The genotoxicity of Quercetin has been extensively studied, with conflicting results between in vitro and in vivo assays.

Table 4: Genotoxicity of Quercetin

Assay	System	Metabolic Activation (S9)	Result	Reference
Ames Test	Salmonella typhimurium TA98, TA100, TA102	With and Without	Mutagenic	Resende, et al. (2012)
In Vitro Micronucleus Assay	Human lymphocytes, V79 cells	With and Without	Positive	Caria, et al. (1995)
In Vivo Micronucleus Assay	Wistar Rat Bone Marrow	N/A	Negative (up to 2000 mg/kg)	Utesch, et al. (2008)
In Vivo Unscheduled DNA Synthesis (UDS)	Wistar Rat Hepatocytes	N/A	Negative (up to 2000 mg/kg)	Utesch, et al. (2008)

An in vivo bone marrow micronucleus assay was conducted in Wistar rats to evaluate the genotoxic potential of Quercetin. Male rats were administered oral doses of up to 2000 mg/kg body weight. Bone marrow was collected 24 and 48 hours after dosing. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) was determined by analyzing bone marrow smears.[1]



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*Experimental Workflow for In Vivo Micronucleus Assay.*

## Discussion

The available data on **Reynoutrin** is insufficient to make a definitive conclusion about its safety. The in vitro cytotoxicity data suggests a relatively low potential for direct cellular toxicity. The general in vivo observations are encouraging but lack the rigor of a standardized toxicology study.

The more extensive toxicological data on Quercetin provides valuable insight. The acute oral toxicity of Quercetin in rodents appears to be low. The sub-chronic toxicity study in mice did not reveal any adverse effects at the tested doses. A key point in the toxicological assessment of Quercetin is the discrepancy between in vitro and in vivo genotoxicity results. While Quercetin consistently shows mutagenic potential in in vitro assays like the Ames test, in vivo studies have generally failed to demonstrate genotoxic effects.<sup>[1][5]</sup> This suggests that the in vivo metabolism and detoxification mechanisms in mammals may effectively mitigate the genotoxic potential observed in vitro.

Given that **Reynoutrin** is expected to be hydrolyzed to Quercetin in the gastrointestinal tract, it is plausible that the in vivo toxicological profile of **Reynoutrin** will be largely influenced by that of Quercetin. However, differences in absorption, distribution, metabolism, and excretion (ADME) between **Reynoutrin** and Quercetin could potentially lead to different toxicological outcomes.

## Conclusion and Data Gaps

This preliminary toxicological assessment, based on limited data for **Reynoutrin** and more extensive data for its aglycone Quercetin, suggests a potentially low toxicity profile for **Reynoutrin** following oral administration. However, this assessment is provisional and highlights significant data gaps. To establish a comprehensive safety profile for **Reynoutrin**, the following studies are recommended:

- Acute Oral Toxicity Study: To determine the LD50 of **Reynoutrin**.
- Repeated-Dose Oral Toxicity Studies (28-day and/or 90-day): To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Genotoxicity Battery: Including an Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus assay, to definitively assess the genotoxic potential of



**Reynoutrin.**

- Pharmacokinetic and Metabolism Studies: To understand the ADME properties of **Reynoutrin** and the extent of its conversion to Quercetin in vivo.

The information presented in this guide should be used to inform the design of future non-clinical safety studies for **Reynoutrin**.

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